borane CAS No. 111948-65-3](/img/structure/B14304097.png)
[(3,3-Dimethylcyclohex-1-en-1-yl)methyl](diethyl)borane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-Dimethylcyclohex-1-en-1-yl)methylborane is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The structure of this compound includes a cyclohexene ring with two methyl groups and a borane group attached to it, making it a valuable reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylcyclohex-1-en-1-yl)methylborane typically involves the reaction of 3,3-dimethylcyclohex-1-ene with diethylborane. This reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of (3,3-Dimethylcyclohex-1-en-1-yl)methylborane may involve large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(3,3-Dimethylcyclohex-1-en-1-yl)methylborane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters.
Reduction: It can be reduced to form the corresponding borane derivatives.
Substitution: The borane group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions include boronic acids, boronate esters, and various substituted borane derivatives. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
(3,3-Dimethylcyclohex-1-en-1-yl)methylborane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which (3,3-Dimethylcyclohex-1-en-1-yl)methylborane exerts its effects involves the formation of stable complexes with various molecular targets. The borane group can interact with nucleophiles, such as amines and alcohols, to form stable adducts. These interactions can modulate the activity of enzymes and other biological molecules, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
(3,3-Dimethylcyclohex-1-en-1-yl)methylborane can be compared with other similar compounds, such as:
Cyclohexylborane: This compound has a similar structure but lacks the methyl groups, making it less sterically hindered.
Diethylborane: This compound lacks the cyclohexene ring, making it less versatile in certain reactions.
Boronic acids: These compounds have a similar boron-containing structure but differ in their reactivity and applications.
The uniqueness of (3,3-Dimethylcyclohex-1-en-1-yl)methylborane lies in its combination of a cyclohexene ring with a borane group, providing a balance of steric hindrance and reactivity that makes it valuable in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
111948-65-3 |
|---|---|
Molekularformel |
C13H25B |
Molekulargewicht |
192.15 g/mol |
IUPAC-Name |
(3,3-dimethylcyclohexen-1-yl)methyl-diethylborane |
InChI |
InChI=1S/C13H25B/c1-5-14(6-2)11-12-8-7-9-13(3,4)10-12/h10H,5-9,11H2,1-4H3 |
InChI-Schlüssel |
JZLDRWIENIUUOC-UHFFFAOYSA-N |
Kanonische SMILES |
B(CC)(CC)CC1=CC(CCC1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3'-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5'-[1,4,2]oxaselenazole]](/img/structure/B14304016.png)
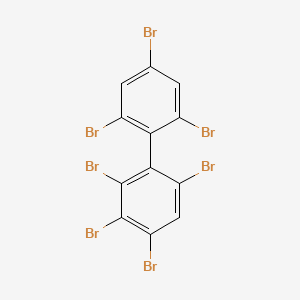

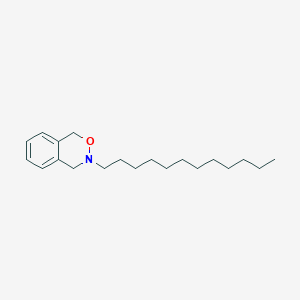
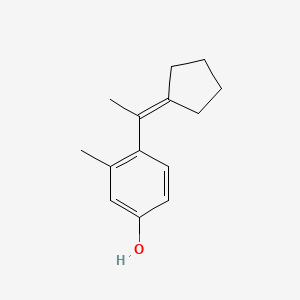
![2-{[(Prop-1-en-1-yl)oxy]methyl}furan](/img/structure/B14304051.png)
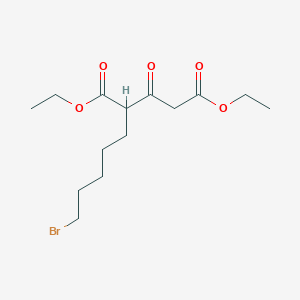
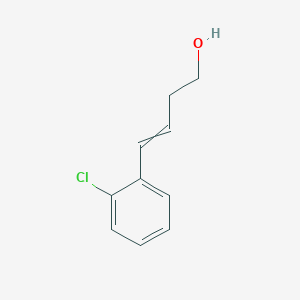
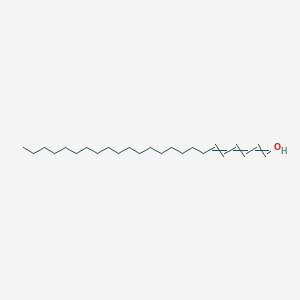
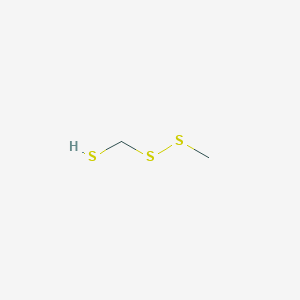


![2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B14304074.png)

